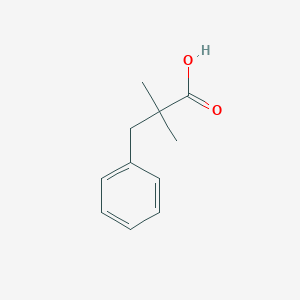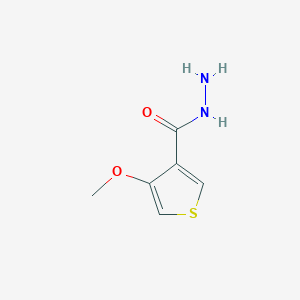
1,15-Di(oxiran-2-yl)-2,5,8,11,14-pentaoxapentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, 2,2’-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- is a chemical compound with the molecular formula C14H26O7This compound is a colorless to pale yellow viscous liquid, known for its excellent solubility in various organic and inorganic compounds, low toxicity, and high stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alcohol-Acid Condensation Method: This method involves the reaction of glycerol with tetraethylene glycol in the presence of a catalyst to form the ester, which is then converted to the ether through a subsequent reaction.
Distillation Method: This method involves the distillation of a mixture of glycerol and tetraethylene glycol to separate the desired product.
Industrial Production Methods
In industrial settings, the compound is typically produced through the alcohol-acid condensation method due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in the presence of a base to facilitate ring opening.
Major Products
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of alcohols.
Substitution: Formation of amino alcohols or thioethers.
Wissenschaftliche Forschungsanwendungen
Oxirane, 2,2’-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of Oxirane, 2,2’-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- involves the opening of the oxirane ring. This ring-opening reaction can occur in the presence of nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: This compound has a similar oxirane structure but differs in its substituents, leading to different chemical properties and applications.
Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: Another similar compound with variations in its molecular structure, affecting its reactivity and uses.
Uniqueness
Oxirane, 2,2’-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- is unique due to its high solubility, low toxicity, and stability. These properties make it particularly suitable for applications in biocompatible materials and industrial products where these characteristics are essential .
Eigenschaften
CAS-Nummer |
17626-93-6 |
|---|---|
Molekularformel |
C14H26O7 |
Molekulargewicht |
306.35 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxy]ethoxy]ethoxymethyl]oxirane |
InChI |
InChI=1S/C14H26O7/c1(3-16-5-7-18-9-13-11-20-13)15-2-4-17-6-8-19-10-14-12-21-14/h13-14H,1-12H2 |
InChI-Schlüssel |
VSRMIIBCXRHPCC-UHFFFAOYSA-N |
SMILES |
C1C(O1)COCCOCCOCCOCCOCC2CO2 |
Kanonische SMILES |
C1C(O1)COCCOCCOCCOCCOCC2CO2 |
Synonyme |
2-[2-[2-[2-(2-glycidoxyethoxy)ethoxy]ethoxy]ethoxyMethyl]oxirane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol](/img/structure/B183887.png)


![Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate](/img/structure/B183893.png)

![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)








